molecular formula C19H19NO4S B2930907 (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid CAS No. 327093-81-2

(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

カタログ番号: B2930907
CAS番号: 327093-81-2
分子量: 357.42
InChIキー: NHWNIGYPDKEQFP-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is a member of the dihydroquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapy and autoimmune diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a sulfonamide group linked to a dihydroquinoline moiety. Its chemical structure is critical for its interaction with biological targets.

Research indicates that compounds of this class may act as inhibitors of specific enzymes involved in hormone metabolism and signaling pathways. For instance, studies have shown that derivatives of dihydroquinoline can selectively inhibit the enzyme aldo-keto reductase AKR1C3, which is implicated in hormone-dependent cancers such as prostate cancer. The selectivity is attributed to the compound's ability to fit into the enzyme's active site and interact favorably with surrounding residues, which may not be possible with similar isoforms like AKR1C2 .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably:

  • Inhibition of AKR1C3 : The compound has been reported to exhibit low nanomolar potency against AKR1C3, showing up to 1500-fold selectivity over other isoforms. This inhibition is crucial as AKR1C3 plays a role in the progression of castration-resistant prostate cancer (CRPC) .
  • In Vivo Efficacy : In mouse models, derivatives have demonstrated significant reductions in tumor size when administered at therapeutic doses, indicating potential for clinical applications in oncology .

Autoimmune Disease Modulation

The compound's structural characteristics allow it to interact with immune pathways:

  • RORγt Inhibition : Recent findings suggest that related compounds can act as inverse agonists for RORγt, a transcription factor involved in Th17 cell differentiation. This activity has been linked to therapeutic effects in autoimmune diseases such as psoriasis and rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Sulfonamide Group : The presence of the sulfonamide moiety is essential for binding affinity and selectivity towards AKR1C3.
  • Substituents on Dihydroquinoline : Small changes in substituents on the dihydroquinoline ring can enhance potency and selectivity. For example, variations that maintain hydrophobic interactions within the enzyme's binding pocket have shown improved inhibitory effects .

Case Studies

  • Prostate Cancer Model : A study demonstrated that administering this compound resulted in a marked decrease in tumor growth in xenograft models compared to controls .
  • Autoimmune Disease Treatment : In models of rheumatoid arthritis, compounds derived from this class showed reduced inflammation markers and improved clinical scores when tested against standard treatments .

特性

IUPAC Name

(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWNIGYPDKEQFP-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。